1-(4-fluorobenzyl)-6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide
Beschreibung
1-(4-Fluorobenzyl)-6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 4-fluorobenzyl substituent at position 1 of the pyridazine ring, a phenethyl group attached to the carboxamide nitrogen, and a ketone group at position 4. The molecular formula is C₂₀H₁₉FN₄O₂, with a molar mass of 362.4 g/mol. The pyridazine core may confer unique electronic properties compared to other heterocyclic scaffolds, such as indoles or piperidines, which are prevalent in bioactive molecules.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-(2-phenylethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-8-6-16(7-9-17)14-24-19(25)11-10-18(23-24)20(26)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQMIRMXYQIJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable nucleophile.
Attachment of the Phenethyl Group: The phenethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenethylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-fluorobenzyl)-6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The compound is compared to three categories of analogs: pyridazine derivatives, fluorobenzyl-containing compounds, and carboxamide-based molecules.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Pyridazine vs. Indole/Piperidine Cores :
The pyridazine core in the target compound introduces a planar, electron-deficient heterocycle, which may favor interactions with enzymes like phosphodiesterases (PDEs) or kinases. In contrast, indole-based analogs (e.g., FUB-144) or piperidine derivatives (e.g., SARS-CoV-2 inhibitors) exhibit distinct binding modes due to their aromaticity or conformational flexibility.- Substituent Effects: The 4-fluorobenzyl group enhances lipophilicity (predicted logP ~3.5) and metabolic stability compared to non-fluorinated analogs (e.g., 4-phenoxyphenyl in ).
- The pyridazine scaffold’s rigidity could position it for applications in inflammation or oncology, contrasting with the indole/piperidine-based compounds’ neurological or antiviral roles.
Physicochemical and Pharmacokinetic Predictions
- Solubility and Bioavailability: The target compound’s higher molar mass (362.4 vs. Its predicted pKa (~4.5, similar to ) indicates ionization at physiological pH, influencing tissue distribution.
Metabolic Stability : Fluorination at the benzyl position likely reduces oxidative metabolism by cytochrome P450 enzymes, a common strategy in drug design.
Biologische Aktivität
1-(4-Fluorobenzyl)-6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the coupling of various amines with 6-chloropyrimidine derivatives. The compound can be synthesized through the following general pathway:
- Preparation of Intermediates : The initial step involves the reaction of 4-fluorobenzaldehyde with the appropriate amine to form an intermediate.
- Formation of Dihydropyridazine : The intermediate undergoes cyclization to yield the dihydropyridazine structure.
- Carboxamide Formation : Finally, the carboxamide group is introduced via acylation reactions.
The overall yield and purity can vary based on the specific conditions used during synthesis.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research published in PMC5748279 suggests that related compounds demonstrate activity against various bacterial strains, including those resistant to standard antibiotics .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 12.5 | Moderate |
| Compound B | 25 | Weak |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridazine derivatives, including our compound of interest, demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the fluorobenzyl group significantly influenced the antimicrobial efficacy .
Case Study 2: Anticancer Potential
In another study focusing on cancer cell lines, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
